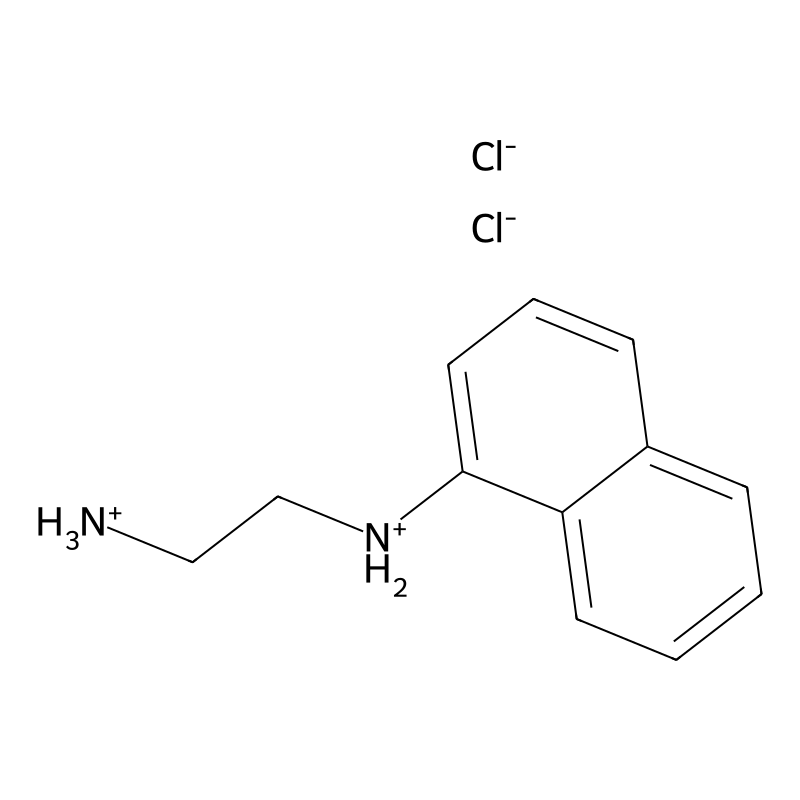N-(1-Naphthyl)ethylenediamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL
Synonyms
Canonical SMILES
Analytical Chemistry:
N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) is a widely used reagent in analytical chemistry, particularly for the quantitative analysis of nitrate and nitrite in water samples . This application leverages NEDD's ability to undergo a diazonium coupling reaction with nitrite ions (NO2-) in the presence of an acidic solution . This reaction produces a highly colored azo compound, whose intensity is directly proportional to the concentration of nitrite present . The absorbance of the colored solution can then be measured using a spectrophotometer to determine the concentration of nitrite in the sample .
Other Applications:
Beyond nitrate and nitrite analysis, NEDD has found applications in various fields of scientific research, including:
- Synthesis of azo dyes: NEDD can be used as a starting material for the synthesis of various azo dyes, which are widely used in textiles, paints, and other industrial applications .
- Corrosion inhibition: Studies have shown that NEDD can act as a corrosion inhibitor for metals like steel in acidic environments .
- Biomedical research: NEDD has been explored for its potential applications in areas like drug discovery and development due to its ability to interact with certain biomolecules .
Molecular Structure Analysis
NEDD possesses a key functional group structure consisting of an aromatic naphthyl ring linked to an ethylenediamine moiety containing two amine groups. The presence of two hydrochloric acid molecules (HCl) makes it a dihydrochloride salt (refer to Figure 1). The amine groups can participate in various chemical reactions due to their lone pairs of electrons, while the aromatic ring contributes to the stability of the molecule [].
Chemical Reactions Analysis
NEDD plays a crucial role in the colorimetric detection of nitrites through a diazonium coupling reaction [, ]. Here's a breakdown of the reaction sequence:
Nitrite to Nitrous Acid
The sample containing nitrite ions (NO2-) is first neutralized and then treated with dilute hydrochloric acid (HCl) at 0-5°C to convert nitrite to nitrous acid (HNO2) [].
Diazonium Salt Formation
NEDD reacts with nitrous acid to form a diazonium salt, an intermediate with a highly reactive diazonium ion (N=N+).
Balanced Chemical Equation:
C10H7NHCH2CH2NH2 • 2HCl (NEDD) + 2HNO2 → C10H7N=N+ + 2H2O + 2HCl (diazonium salt) []
- Coupling with Sulfanilamide: An excess of sulfanilamide is then added. The diazonium ion couples with the aromatic ring of sulfanilamide to form a colored azo compound, which can be measured spectrophotometrically to determine the nitrite concentration [].
Physical And Chemical Properties Analysis
- Appearance: White to light tan or gray crystalline solid or off-white powder [].
- Melting Point: 370-374°F (188-190°C) [].
- Solubility: Slightly soluble in water (1-10 mg/mL at 64°F) [].
- Stability: Decomposes on exposure to light []. Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents [].
- Hygroscopic: Absorbs moisture from the air [].
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling NEDD.
- Work in a well-ventilated fume hood to avoid inhalation.
- Dispose of waste according to proper chemical waste disposal regulations.
Physical Description
Color/Form
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
188-190 °C
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
Methods of Manufacturing
FROM ALPHA-NAPHTHYLAMINE & BROMOETHYLPHTHALIMIDE; BRATTON, MARSHAL, J BIOL CHEM 128, 537, (1939). /N-(1-NAPHTHYL)ETHYLENEDIAMINE/.








